molecular formula C12H8BrN5O2S B8733043 8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-1H-purin-6-amine CAS No. 852030-25-2

8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-1H-purin-6-amine

Cat. No.: B8733043
CAS No.: 852030-25-2
M. Wt: 366.20 g/mol
InChI Key: HIXVNOZFOOVCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-1H-purin-6-amine is an organic compound belonging to the class of diarylthioethers. It is characterized by the presence of a thioether group substituted by two aryl groups.

Preparation Methods

The synthesis of 8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-1H-purin-6-amine typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole moiety, followed by bromination and subsequent coupling with adenine. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-1H-purin-6-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Mechanism of Action

The mechanism by which 8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-1H-purin-6-amine exerts its effects involves its interaction with molecular targets such as heat shock proteins (HSP90). This interaction can inhibit the function of these proteins, leading to downstream effects on cellular processes. The compound’s ability to bind to specific sites on these proteins and alter their activity is a key aspect of its mechanism of action .

Comparison with Similar Compounds

8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-1H-purin-6-amine can be compared with other diarylthioethers and related compounds, such as:

  • 8-(6-Iodo-benzo[1,3]dioxol-5-ylsulfanyl)adenine
  • 8-(6-Chloro-benzo[1,3]dioxol-5-ylsulfanyl)adenine
  • 8-(6-Fluoro-benzo[1,3]dioxol-5-ylsulfanyl)adenine

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and biological activity. The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties .

Properties

CAS No.

852030-25-2

Molecular Formula

C12H8BrN5O2S

Molecular Weight

366.20 g/mol

IUPAC Name

8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-7H-purin-6-amine

InChI

InChI=1S/C12H8BrN5O2S/c13-5-1-6-7(20-4-19-6)2-8(5)21-12-17-9-10(14)15-3-16-11(9)18-12/h1-3H,4H2,(H3,14,15,16,17,18)

InChI Key

HIXVNOZFOOVCLV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC(=C(C=C2O1)Br)SC3=NC4=NC=NC(=C4N3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

8-Mercaptoadenine (602 mg, 3.6 mmol), neocuproine hydrate (81 mg, 0.36 mmol), CuI (69 mg, 0.36 mmol), NaO-t-Bu (692 mg, 7.2 mmol), 5-bromo-6-iodo-benzo[1,3]dioxole (3.53 g, 10.8 mmol) and anhydrous DMF (24 mL) were charged in a nitrogen box. The vessel was sealed with Teflon tape, placed in an oil bath (110° C.) and magnetically stirred for 24 h. The solvent was removed under high vacuum and the crude purified by column chromatography on silica gel
Quantity
602 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
692 mg
Type
reactant
Reaction Step One
Quantity
3.53 g
Type
reactant
Reaction Step One
Name
CuI
Quantity
69 mg
Type
catalyst
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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